molecular formula C8H10N2O2 B574008 ISOXAZOLO[4,5-C]PYRIDIN-4(5H)-ONE, 6,7-DIHYDRO-3,5-DIMETHYL- CAS No. 164223-46-5

ISOXAZOLO[4,5-C]PYRIDIN-4(5H)-ONE, 6,7-DIHYDRO-3,5-DIMETHYL-

Cat. No.: B574008
CAS No.: 164223-46-5
M. Wt: 166.18
InChI Key: ABRASABHAUUGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ISOXAZOLO[4,5-C]PYRIDIN-4(5H)-ONE, 6,7-DIHYDRO-3,5-DIMETHYL- is a heterocyclic compound that belongs to the class of isoxazoles This compound is characterized by its unique structure, which includes a fused isoxazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOXAZOLO[4,5-C]PYRIDIN-4(5H)-ONE, 6,7-DIHYDRO-3,5-DIMETHYL- typically involves the cyclization of appropriate precursors. One common method involves the cyclization of 4-amino-3-phenylisoxazole-5-carboxamides and ethyl 4-[(ethoxymethylene)amino]-3-phenylisoxazole-5-carboxylates . The reaction conditions often include the use of suitable solvents and catalysts to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ISOXAZOLO[4,5-C]PYRIDIN-4(5H)-ONE, 6,7-DIHYDRO-3,5-DIMETHYL- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups.

Scientific Research Applications

ISOXAZOLO[4,5-C]PYRIDIN-4(5H)-ONE, 6,7-DIHYDRO-3,5-DIMETHYL- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ISOXAZOLO[4,5-C]PYRIDIN-4(5H)-ONE, 6,7-DIHYDRO-3,5-DIMETHYL- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ISOXAZOLO[4,5-C]PYRIDIN-4(5H)-ONE, 6,7-DIHYDRO-3,5-DIMETHYL- is unique due to its specific ring structure and the presence of both isoxazole and pyridine rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

164223-46-5

Molecular Formula

C8H10N2O2

Molecular Weight

166.18

IUPAC Name

3,5-dimethyl-6,7-dihydro-[1,2]oxazolo[4,5-c]pyridin-4-one

InChI

InChI=1S/C8H10N2O2/c1-5-7-6(12-9-5)3-4-10(2)8(7)11/h3-4H2,1-2H3

InChI Key

ABRASABHAUUGJM-UHFFFAOYSA-N

SMILES

CC1=NOC2=C1C(=O)N(CC2)C

Synonyms

Isoxazolo[4,5-c]pyridin-4(5H)-one, 6,7-dihydro-3,5-dimethyl- (9CI)

Origin of Product

United States

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